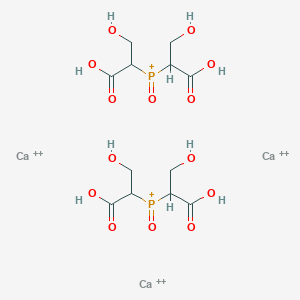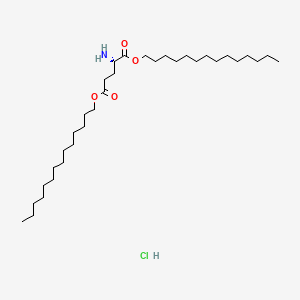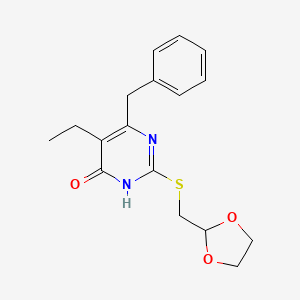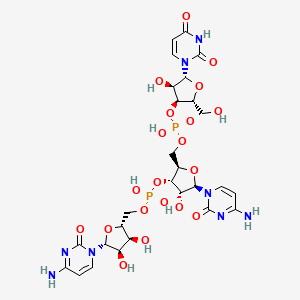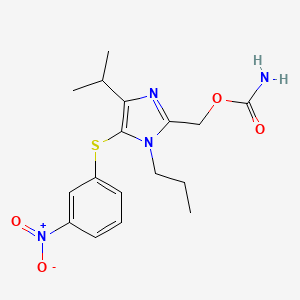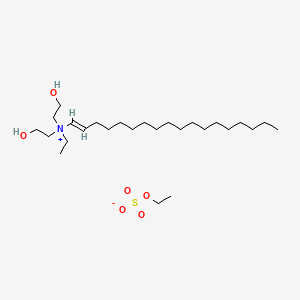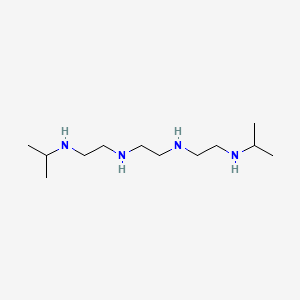
1,2-Ethanediamine, N,N'-bis(2-((1-methylethyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is an organic compound with the molecular formula C12H28N4. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-((1-methylethyl)amino)ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- typically involves the reaction of ethylenediamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of other organic compounds and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its nitrogen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A derivative where the nitrogen atoms are substituted with methyl groups.
1,2-Ethanediamine, N,N-diisopropyl-: A derivative with isopropyl groups on the nitrogen atoms.
1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)-: A more complex derivative with additional aminoethyl groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Properties
CAS No. |
24426-12-8 |
|---|---|
Molecular Formula |
C12H30N4 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
N,N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-16H,5-10H2,1-4H3 |
InChI Key |
XEJHFUWIGVKNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCNCCNCCNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


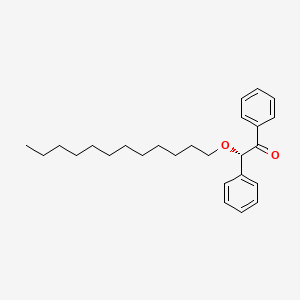
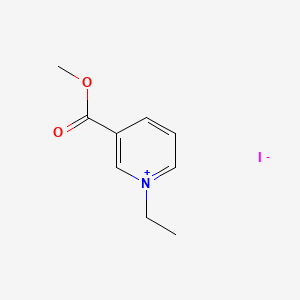
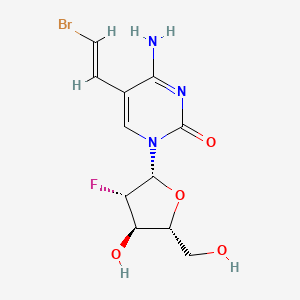
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)

